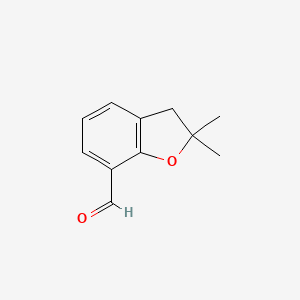









|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]1([CH3:16])[CH2:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8]1.CN(C)[CH:19]=[O:20]>O1CCCC1>[CH3:6][C:7]1([CH3:16])[CH2:11][C:10]2[CH:12]=[CH:13][CH:14]=[C:15]([CH:19]=[O:20])[C:9]=2[O:8]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
5.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred at 0° C. for two hours after which it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at -78° C. for ten minutes
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with aqueous ammonium chloride (1M, 150 ml)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for three hours at ambient temperature
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether (2×150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (magnesium sulfate)
|
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a residue
|
|
Type
|
DISTILLATION
|
|
Details
|
This residue was distilled
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2C=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.72 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |